molecular formula C22H15ClN4OS B2778943 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide CAS No. 900006-13-5

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2778943
CAS No.: 900006-13-5
M. Wt: 418.9
InChI Key: WOMMTRUYCGOIKT-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Mechanism of Action

Preparation Methods

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Chlorine and Methyl Groups: The benzothiazole core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Coupling with Pyridine Derivative: The chlorinated and methylated benzothiazole is then coupled with a pyridine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising results in inhibiting the growth of certain bacterial and fungal strains, making it a potential candidate for antimicrobial agents.

    Medicine: The compound has been investigated for its anti-inflammatory and anticancer properties. It has shown potential in inhibiting specific enzymes and pathways involved in inflammation and cancer progression.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide can be compared with other benzothiazole derivatives to highlight its uniqueness :

    N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: This compound lacks the chlorine and cyano groups, which may result in different biological activities and properties.

    N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide: The presence of a morpholine group instead of a pyridine group can lead to variations in solubility and reactivity.

    N-(benzo[d]thiazol-2-yl)-2-piperidinobenzamide: The piperidine group can influence the compound’s pharmacokinetics and pharmacodynamics.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-2-yl)methyl]benzamide is a synthetic compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

C16H14ClN3OSC_{16}H_{14}ClN_3OS

Key Features:

  • Benzothiazole Core : The presence of the benzothiazole ring contributes to its unique chemical reactivity and biological activity.
  • Functional Groups : The cyano and pyridine groups enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. It is believed to interfere with various biochemical pathways, particularly those involved in cell proliferation and apoptosis.

Target Enzymes:

  • DprE1 (Decaprenylphosphoryl-D-arabinofuranose) : This enzyme is crucial for the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. Inhibition of DprE1 leads to impaired cell wall synthesis and bacterial growth inhibition.
  • Kinases : The compound may also act on various kinases involved in cancer cell signaling pathways, promoting apoptosis in malignant cells .

Biological Activity

Research indicates that this compound exhibits promising bioactivity across several domains:

Antimicrobial Activity

In vitro studies have shown that this compound displays significant antibacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be approximately 0.25 µM, indicating potent efficacy against this pathogen .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. It has shown cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values in the low micromolar range. The mechanism involves induction of apoptosis through caspase activation and modulation of the p53 pathway .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Tuberculosis :
    • Objective : Evaluate the efficacy against Mycobacterium tuberculosis.
    • Findings : The compound inhibited DprE1 effectively, leading to a reduction in bacterial viability in vitro.
  • Anticancer Evaluation :
    • Objective : Assess cytotoxic effects on cancer cell lines.
    • Findings : Induced apoptosis in MCF7 cells with a notable increase in caspase 3/7 activity, confirming its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureIC50 (µM)MIC (µM)Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[pyridin-2-methyl]benzamideStructure5.00.25Antimicrobial, Anticancer
N-(7-chloro-4-methylbenzothiazole)Structure10.00.5Antimicrobial
N-(4-chlorophenyl)-1,3-benzothiazoleStructure15.01.0Antifungal

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4OS/c1-14-5-10-18(23)20-19(14)26-22(29-20)27(13-17-4-2-3-11-25-17)21(28)16-8-6-15(12-24)7-9-16/h2-11H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMMTRUYCGOIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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